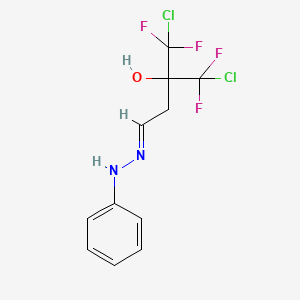![molecular formula C24H42NO2P B14340124 N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide CAS No. 102867-82-3](/img/structure/B14340124.png)
N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide is a complex organic compound with a molecular formula of C24H42NO2P. This compound is known for its unique structural features, which include a phosphoryl group attached to an acetamide backbone. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide typically involves the reaction of octylphenylphosphine oxide with dibutylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The process is monitored to ensure optimal yield and purity. Advanced purification methods, including distillation and crystallization, are employed to achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The amide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives and reduced forms of the original compound, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition or activation of specific enzymes, thereby exerting its effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diisobutyl-2-[octyl(phenyl)phosphoryl]acetamide
- N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]propionamide
Uniqueness
N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide stands out due to its specific structural configuration, which imparts unique chemical properties. Compared to similar compounds, it exhibits distinct reactivity patterns and binding affinities, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
102867-82-3 |
|---|---|
Fórmula molecular |
C24H42NO2P |
Peso molecular |
407.6 g/mol |
Nombre IUPAC |
N,N-dibutyl-2-[octyl(phenyl)phosphoryl]acetamide |
InChI |
InChI=1S/C24H42NO2P/c1-4-7-10-11-12-16-21-28(27,23-17-14-13-15-18-23)22-24(26)25(19-8-5-2)20-9-6-3/h13-15,17-18H,4-12,16,19-22H2,1-3H3 |
Clave InChI |
ODBURZRXPILWES-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCP(=O)(CC(=O)N(CCCC)CCCC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


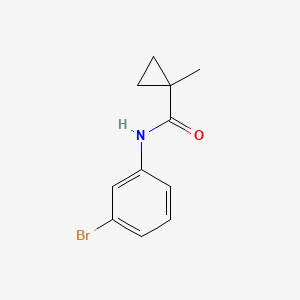
![1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene](/img/structure/B14340042.png)
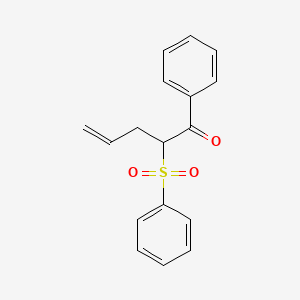
![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)
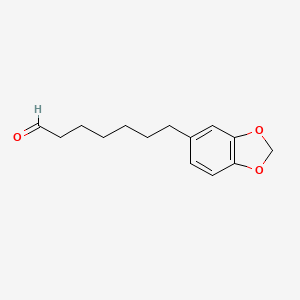
oxophosphanium](/img/structure/B14340068.png)
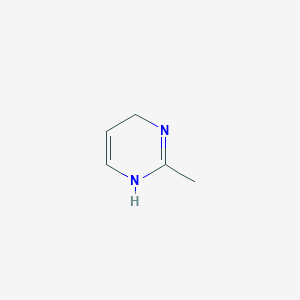
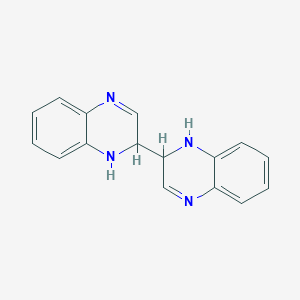



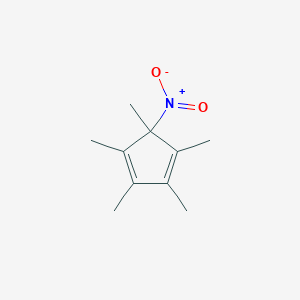
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)
